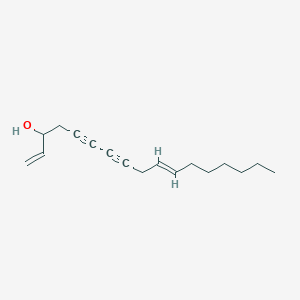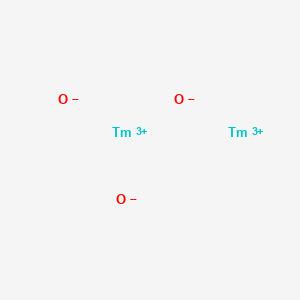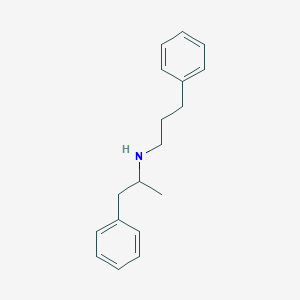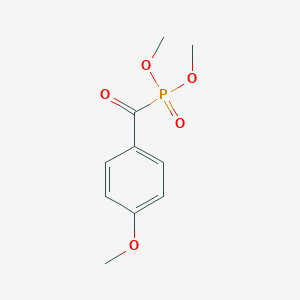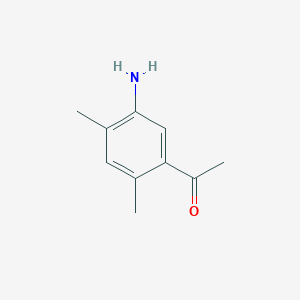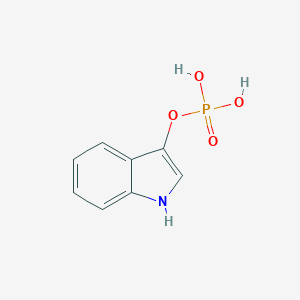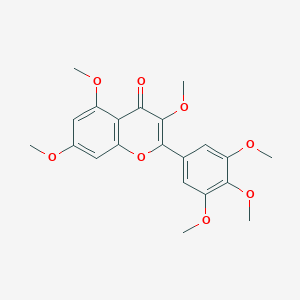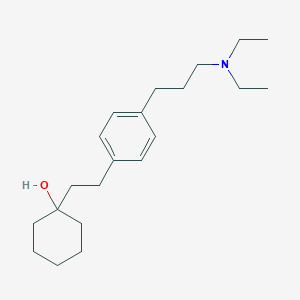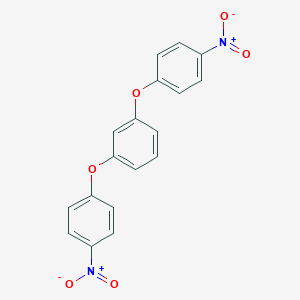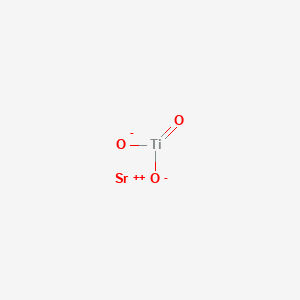![molecular formula C31H33N3O2S B083144 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- CAS No. 13242-16-5](/img/structure/B83144.png)
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been found to increase the expression of antioxidant and detoxification enzymes, which play a critical role in protecting cells from oxidative stress and toxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is its potential applications in various fields of scientific research. It possesses several beneficial properties that make it a promising candidate for the development of novel therapeutics and diagnostic tools. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may pose challenges in its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-. One of the potential areas of research is the development of novel therapeutics and diagnostic tools based on this compound. It may also be studied further for its potential applications in the treatment of various inflammatory and cancerous diseases. Additionally, it may be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies may also be conducted to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
In conclusion, 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutics and diagnostic tools that may benefit human health.
Métodos De Síntesis
The synthesis of 4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- involves the reaction of 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- with imidazolidinone. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been investigated for its potential application as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
13242-16-5 |
|---|---|
Nombre del producto |
4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- |
Fórmula molecular |
C31H33N3O2S |
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
5-[2-(3-ethylbenzo[g][1,3]benzoxazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C31H33N3O2S/c1-3-5-6-7-13-22-33-30(35)27(34(31(33)37)24-15-9-8-10-16-24)20-21-28-32(4-2)26-19-18-23-14-11-12-17-25(23)29(26)36-28/h8-12,14-21H,3-7,13,22H2,1-2H3 |
Clave InChI |
OZCLZZYQFDQMOF-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCN1C(=O)/C(=C/C=C/2\N(C3=C(O2)C4=CC=CC=C4C=C3)CC)/N(C1=S)C5=CC=CC=C5 |
SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
SMILES canónico |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
Otros números CAS |
13242-16-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



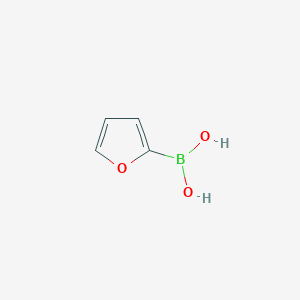
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
